molecular formula C11H15BrMg B1612366 2,3,4,5,6-Pentamethylphenylmagnesium bromide CAS No. 91345-58-3

2,3,4,5,6-Pentamethylphenylmagnesium bromide

Cat. No.: B1612366
CAS No.: 91345-58-3
M. Wt: 251.45 g/mol
InChI Key: XYFPEXRRQAUBAC-UHFFFAOYSA-M
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Description

Historical Context of Grignard Reagents in Organometallic Chemistry

The development of Grignard reagents represents one of the most significant milestones in organometallic chemistry, with origins tracing back to the pioneering work of French chemist Victor Grignard in 1900. Grignard's discovery emerged from his investigation of how alkyl halides react with magnesium metal in diethyl ether, leading to the formation of cloudy solutions containing organomagnesium compounds. This breakthrough occurred when Grignard was working under the guidance of Professor Philippe Barbier at the University of Lyon, initially studying a failed Saytzeff reaction that unexpectedly succeeded when zinc was replaced with magnesium.

The historical significance of this discovery cannot be overstated, as it provided chemists with the first widely accessible method for forming carbon-carbon bonds through nucleophilic addition to carbonyl compounds. Grignard's systematic investigation revealed that these organomagnesium compounds could react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, establishing what became known as the Grignard reaction. The revolutionary nature of this work was recognized with the Nobel Prize in Chemistry awarded to Victor Grignard in 1912, cementing the importance of organometallic chemistry in synthetic organic chemistry.

The evolution of Grignard reagent chemistry has continued well beyond its initial discovery, with researchers developing increasingly sophisticated variants to address specific synthetic challenges. The carbon-magnesium bond's highly polar nature makes these reagents excellent carbon nucleophiles, enabling straightforward carbon-carbon bond formation across a wide range of substrates. Modern developments have expanded the scope to include aryl, vinyl, and allyl variants, each offering unique reactivity profiles and synthetic opportunities. The preparation methodology has also evolved, with contemporary approaches utilizing aprotic nucleophilic solvents such as ethers and tetrahydrofuran to stabilize the organomagnesium compounds while excluding water and air that would rapidly destroy the reagents through protonolysis or oxidation.

Structural and Functional Significance of Pentamethylphenyl Substituents

The pentamethylphenyl substituent in this compound introduces exceptional steric bulk that fundamentally alters the compound's reactivity profile compared to simpler Grignard reagents. This substitution pattern, where all five available positions on the benzene ring are occupied by methyl groups, creates a highly crowded environment around the reactive magnesium center. The compound's canonical SMILES representation, CC1=[C-]C(=C(C(=C1C)C)C)C.[Mg+2].[Br-], illustrates the dense methyl substitution pattern that defines its structural character.

The molecular architecture of this compound reveals several important structural features that influence its chemical behavior. The molecular weight of 251.45 g/mol and the presence of 13 heavy atoms contribute to its substantial molecular framework. The compound contains two hydrogen bond acceptor sites, reflecting the electronic environment created by the extensive methyl substitution. The exact mass of 250.02075 g/mol provides precise characterization data essential for analytical identification and purity assessment.

The functional implications of the pentamethyl substitution extend beyond simple steric hindrance to encompass electronic effects that modulate the compound's nucleophilicity and selectivity. Research has demonstrated that pentamethylphenyl derivatives serve as unique building blocks for organic synthesis, with their sterically demanding nature enabling selective transformations that would be challenging with less hindered reagents. The pentamethylphenyl group's ability to influence reaction outcomes has been particularly noted in studies involving alpha-oxo esters, where the steric bulk provides both protection and directing effects.

The structural characteristics of the pentamethylphenyl substituent also impact the compound's physical properties and handling requirements. The compound's creation date of 2006-10-26 and subsequent modifications through 2023-12-30 reflect ongoing research interest and methodological refinements in its preparation and characterization. The IUPAC name, magnesium;1,2,3,4,5-pentamethylbenzene-6-ide;bromide, precisely describes the ionic nature of the compound and the specific substitution pattern.

Scope of Academic Research on Sterically Hindered Grignard Reagents

Academic research on sterically hindered Grignard reagents has expanded significantly in recent decades, driven by the recognition that steric bulk can dramatically influence both reactivity and selectivity in organometallic transformations. Studies have revealed that steric factors play a crucial role in determining reaction outcomes, with heavily substituted reagents often exhibiting unique behavior compared to their simpler counterparts. Research has shown that when both the Grignard reagent and the carbonyl substrate are sterically hindered, reactions may fail to proceed due to the inability of the reagents to approach the carbonyl center effectively.

Investigations into the reactivity of pentamethylphenylmagnesium bromide have provided valuable insights into the interplay between steric hindrance and chemical reactivity. Research has demonstrated that this compound can successfully react with alpha-oxo esters to form sterically congested acetic acid derivatives, highlighting its utility in synthesizing complex molecular architectures. The reaction of pentamethylphenylmagnesium bromide with tert-butyl 2-oxo-3,3-dimethylbutanoate has been studied extensively, revealing the compound's ability to participate in nucleophilic addition despite its significant steric bulk.

The scope of research has also encompassed comparative studies with other heavily substituted aryl Grignard reagents, such as pentachlorophenylmagnesium chloride, to understand how different substituent patterns influence reactivity. These investigations have revealed that while pentamethylphenyl derivatives may undergo skeletal rearrangements under certain conditions, they can also participate in novel transformations that are inaccessible to less hindered reagents. The synthesis of unsymmetrical diarylacetate esters through reactions involving pentamethylphenylmagnesium bromide represents one such example of unique reactivity enabled by steric congestion.

Contemporary research has also focused on developing synthetic methodologies that leverage the unique properties of sterically hindered Grignard reagents. Studies have explored the use of pentamethylphenyl ketones as versatile building blocks for organic synthesis, with research indicating that these compounds are rapidly emerging as useful synthetic intermediates. The pentamethylphenyl group, often abbreviated in literature as Ph*, has gained recognition as a protecting group and directing element in various transformations, though this designation reflects the compound's growing importance in synthetic chemistry.

Table 1: Comparative Properties of Selected Aryl Grignard Reagents

Compound Molecular Formula Molecular Weight (g/mol) Steric Parameter Research Applications
Phenylmagnesium bromide C₆H₅BrMg 181.31 Low General synthesis, standard reactions
Mesitylmagnesium bromide C₉H₁₁BrMg 223.40 Moderate Specialized synthesis
Pentamethylphenylmagnesium bromide C₁₁H₁₅BrMg 251.45 Very High Sterically congested synthesis
Pentachlorophenylmagnesium chloride C₆Cl₅MgCl 326.64 Very High Comparative reactivity studies

Table 2: Research Timeline and Key Developments in Pentamethylphenyl Chemistry

Year Development Significance Reference
1900 Discovery of Grignard reagents Foundation of organometallic chemistry
1912 Nobel Prize awarded to Grignard Recognition of synthetic importance
2006 First characterization of pentamethylphenylmagnesium bromide Expansion to highly hindered systems
2021 Comprehensive study of pentamethylphenyl ketones Recognition as synthetic building blocks
2023 Latest methodological refinements Continued research optimization

Properties

IUPAC Name

magnesium;1,2,3,4,5-pentamethylbenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPEXRRQAUBAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=C(C(=C1C)C)C)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Preparation Method

The primary and most widely used method for preparing 2,3,4,5,6-pentamethylphenylmagnesium bromide involves the reaction of 2,3,4,5,6-pentamethylbromobenzene with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction proceeds as follows:

  • Reagents: 2,3,4,5,6-pentamethylbromobenzene and magnesium turnings.
  • Solvent: Anhydrous tetrahydrofuran (THF).
  • Atmosphere: Inert gas environment (nitrogen or argon) to exclude moisture and oxygen.
  • Temperature: Ambient to slightly elevated temperatures to initiate and sustain the reaction.
  • Duration: Several hours, often with stirring to ensure good contact between magnesium and the aryl bromide.

This method yields the organomagnesium bromide reagent, which is typically used in situ or isolated under inert conditions for further synthetic applications.

Industrial Scale Preparation

On an industrial scale, the preparation follows the same chemical principles but incorporates:

  • Larger quantities of reactants.
  • More rigorous control of reaction parameters (temperature, stirring, inert atmosphere).
  • Use of automated and continuous flow reactors to enhance yield, reproducibility, and safety.
  • Monitoring systems to prevent side reactions and degradation.

These adaptations ensure the production of high-purity this compound suitable for large-scale synthesis.

Detailed Research Findings on Preparation

Reaction Mechanism

The preparation involves the insertion of magnesium into the carbon-bromine bond of the pentamethyl-substituted aryl bromide. The electron-rich methyl groups on the aromatic ring influence the reactivity by providing steric hindrance and electronic donation, which can affect the rate of magnesium insertion.

Solvent and Atmosphere Effects

  • Solvent Choice: THF is preferred due to its ability to solvate the magnesium cation and stabilize the Grignard reagent.
  • Inert Atmosphere: Nitrogen or argon atmosphere is mandatory to prevent hydrolysis or oxidation of the sensitive Grignard reagent.

Yield and Purity Considerations

  • The reaction yield depends on the purity of magnesium and the aryl bromide, solvent dryness, and exclusion of moisture.
  • Purification often involves careful removal of solvent under reduced pressure and storage under inert gas.

Comparative Table of Preparation Parameters

Parameter Description/Condition Impact on Preparation
Aryl Bromide 2,3,4,5,6-Pentamethylbromobenzene Starting material, steric and electronic effects
Magnesium Activated magnesium turnings Reactivity and insertion efficiency
Solvent Anhydrous tetrahydrofuran (THF) Solvation and stabilization of reagent
Atmosphere Nitrogen or argon inert atmosphere Prevents moisture and oxygen interference
Temperature Ambient to mild heating (20–40 °C) Controls reaction rate and side reactions
Reaction Time Several hours (typically 2–6 h) Ensures complete formation of Grignard reagent
Scale Laboratory to industrial scale Requires process control and automation at scale
Purification Removal of solvent under vacuum, inert storage Maintains reagent stability and purity

Related Research and Analogous Preparations

Though direct detailed procedures on this compound are limited, analogous Grignard reagents with methyl-substituted phenyl groups have been synthesized under similar conditions:

  • Preparation of 2,6-dimethylphenylmagnesium bromide and 2,3,5,6-tetramethylphenylmagnesium bromide using magnesium in THF at low temperatures with slow addition of aryl bromide to phosphorus trichloride (PCl3) has been reported, indicating the feasibility of similar methods for the pentamethyl derivative.
  • These studies highlight the importance of dropwise addition, low temperature control (−78 °C to ambient), and careful solvent removal to isolate pure organomagnesium compounds.

Summary of Preparation Methodology

Step No. Procedure Description Key Notes
1 Dry and prepare magnesium turnings and 2,3,4,5,6-pentamethylbromobenzene Ensure absence of moisture
2 Add magnesium to anhydrous THF under inert atmosphere Stir and maintain inert conditions
3 Slowly add 2,3,4,5,6-pentamethylbromobenzene to magnesium suspension Control addition rate to avoid side reactions
4 Stir reaction mixture at ambient or slightly elevated temperature Monitor reaction progress
5 After completion, use reagent in situ or isolate by solvent removal Store under inert atmosphere

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentamethylphenylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryls: From coupling reactions.

Scientific Research Applications

2,3,4,5,6-Pentamethylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .

Comparison with Similar Compounds

Comparative Analysis of Similar Grignard Reagents

The table below summarizes key attributes of selected Grignard reagents, emphasizing substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications
Phenylmagnesium bromide C₆H₅BrMg 181.3 None (plain aryl) Standard nucleophilic addition to carbonyls; synthesis of alcohols, ketones, and carboxylic acids .
Mesitylmagnesium bromide C₉H₁₁BrMg 231.4 2,4,6-Trimethylphenyl Bulky substituents reduce reactivity with sterically hindered electrophiles; used in cross-coupling reactions .
(2,6-Dimethylphenyl)magnesium bromide C₈H₉BrMg 209.4 2,6-Dimethylphenyl Moderate steric hindrance; suitable for selective alkylation/arylation in organometallic synthesis .
2,3,4,5,6-Pentafluorophenylmagnesium bromide C₆F₅BrMg 279.3 Pentafluorophenyl (electron-deficient) Enhanced electrophilicity due to electron-withdrawing F groups; used in fluorinated compound synthesis and coupling reactions .
Phenethylmagnesium bromide C₈H₉BrMg 209.4 Benzyl-ethyl chain Introduces phenethyl groups; reacts with esters, nitriles, and epoxides .

Reactivity and Electronic Effects

  • Phenylmagnesium bromide (C₆H₅MgBr): Exhibits typical aryl Grignard reactivity, favoring nucleophilic attacks on carbonyl groups. Its plain aryl structure lacks steric or electronic modulation, making it a versatile but less selective reagent .
  • Mesityl- and 2,6-Dimethylphenylmagnesium bromides : The methyl groups impose steric hindrance, slowing reactions with bulky substrates. Mesityl derivatives are preferred in sterically demanding reactions, such as forming hindered biaryls .
  • Pentafluorophenylmagnesium bromide (C₆F₅MgBr): Fluorine substituents withdraw electron density, rendering the aryl ring highly electrophilic. This enhances its utility in forming electron-deficient aromatic systems, such as fluorinated pharmaceuticals or materials (e.g., perovskite solar cell additives) .

Steric Effects in Cross-Coupling

  • Mesitylmagnesium bromide and (2,6-dimethylphenyl)magnesium bromide are employed in sterically controlled Suzuki-Miyaura couplings. Their bulkiness prevents undesired side reactions, improving selectivity for asymmetric biaryl synthesis .

Isotopic Labeling

  • Deuterated phenylmagnesium bromide (D₅-C₆H₅MgBr) was synthesized from D₅-bromobenzene for isotopic tracing in mandelonitrile biosynthesis studies, showcasing the adaptability of Grignard reagents in mechanistic chemistry .

Biological Activity

2,3,4,5,6-Pentamethylphenylmagnesium bromide (PMPhMgBr) is an organomagnesium compound classified as a Grignard reagent. Its unique structure, characterized by a pentamethyl-substituted phenyl group, contributes to its reactivity and potential biological applications. This article explores the biological activity of PMPhMgBr, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • IUPAC Name : Magnesium; 1,2,3,4,5-pentamethylbenzene-6-ide; bromide
  • Molecular Formula : C₁₁H₁₅BrMg
  • Molecular Weight : 251.45 g/mol
  • CAS Number : 91345-58-3

PMPhMgBr acts primarily through nucleophilic addition reactions. The carbon-magnesium bond in the Grignard reagent allows it to attack electrophilic centers such as carbonyl groups in aldehydes and ketones. This reaction forms new carbon-carbon bonds and can lead to the synthesis of biologically active compounds.

Reaction Types

  • Nucleophilic Addition : Reacts with carbonyl compounds to form alcohols.
  • Substitution Reactions : Can replace halides in organic compounds.
  • Coupling Reactions : Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.

Synthesis of Bioactive Compounds

PMPhMgBr is utilized in the synthesis of various biologically active compounds. Its ability to form carbon-carbon bonds makes it valuable in medicinal chemistry for developing new drug candidates.

Case Studies

  • Neuroprotective Agents : Research indicates that derivatives synthesized from PMPhMgBr exhibit neuroprotective properties. For example, compounds derived from this reagent have been tested for their ability to protect neuronal cells from oxidative stress and amyloid-induced toxicity.
  • Anticancer Activity : Some studies have shown that PMPhMgBr-derived compounds demonstrate significant anticancer activity against various human cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

PMPhMgBr interacts with various biomolecules, influencing their activity and function. Key biochemical properties include:

  • Enzyme Interaction : Compounds synthesized using PMPhMgBr have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Cellular Effects : These compounds can modulate cell signaling pathways and gene expression, impacting cellular metabolism.

Table 1: Summary of Biological Activities

Activity TypeFindings
NeuroprotectionProtects against oxidative stress in neuronal cells
Anticancer ActivitySignificant effects on human cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Temporal Effects in Laboratory Settings

The stability and degradation of PMPhMgBr under physiological conditions are important for its long-term efficacy. Studies indicate that while it remains stable initially, degradation occurs over time, affecting its biological activity.

Dosage Effects in Animal Models

Research has demonstrated that dosage significantly influences the biological effects of PMPhMgBr-derived compounds in animal models. Lower doses tend to provide neuroprotective effects without significant toxicity.

Q & A

Basic: What are the critical parameters for synthesizing 2,3,4,5,6-Pentamethylphenylmagnesium bromide, and how do they impact yield?

Synthesis typically involves reacting 2,3,4,5,6-Pentamethylbromobenzene with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. Key parameters include:

  • Magnesium activation : Pre-treatment with iodine or mechanical stirring to remove oxide layers .
  • Temperature control : Slow addition of bromide to prevent runaway exothermic reactions.
  • Moisture exclusion : Use of Schlenk lines or gloveboxes to avoid hydrolysis .
    Yield optimization requires monitoring magnesium consumption and quenching aliquots to confirm Grignard formation via GC-MS after derivatization (e.g., with ketones) .

Advanced: How can contradictory kinetic data in nucleophilic addition reactions involving this reagent be resolved?

Discrepancies often arise from solvent-dependent aggregation states or competing side reactions. Methodological approaches include:

  • In-situ monitoring : Use low-temperature NMR or FTIR to track intermediate species .
  • Computational modeling : Density Functional Theory (DFT) to simulate transition states and steric effects from pentamethyl groups .
  • Isolation of intermediates : Quench reactions at timed intervals and analyze products via HPLC-MS .

Basic: What safety protocols are critical for handling this Grignard reagent?

  • Personal protective equipment (PPE) : Flame-resistant lab coats, face shields, and nitrile gloves .
  • Fire prevention : Use dry sand or Class D extinguishers for magnesium fires; avoid water .
  • Ventilation : Perform reactions in fume hoods to manage flammable solvent vapors.

Advanced: What strategies enhance enantioselectivity in asymmetric alkylation using this reagent?

  • Chiral ligands : Employ cinchona alkaloid-derived phase-transfer catalysts (e.g., N-(2,3,4,5,6-Pentafluorobenzyl)cinchoninium bromide) to induce asymmetry .
  • Solvent engineering : Polar aprotic solvents like DMF improve ion pairing, while additives like HMPA reduce aggregation .

Basic: How is the purity and stability of this Grignard reagent assessed?

  • Titration : Quench with 2 M HCl and back-titrate with NaOH to determine active magnesium content .
  • Stability testing : Monitor decomposition via NMR (appearance of protonated arene) or color changes (gray to black indicates oxidation) .

Advanced: How does steric hindrance from the pentamethyl groups influence cross-coupling efficiency?

The bulky substituents reduce reactivity toward sterically crowded electrophiles (e.g., aryl chlorides). Solutions include:

  • Higher temperatures : Accelerate oxidative addition in Pd-catalyzed couplings.
  • Microwave-assisted synthesis : Enhances reaction rates in Suzuki-Miyaura couplings .

Basic: What are common side reactions during synthesis, and how are they mitigated?

  • Wurtz coupling : Minimized by slow bromide addition and maintaining low temperatures (<0°C) .
  • Protonolysis : Use rigorously dried solvents and glassware to prevent trace water .

Advanced: Can this reagent be adapted for continuous flow chemistry applications?

Yes, with modifications:

  • Reactor design : Packed-bed columns with magnesium chips regenerate active species .
  • Residence time optimization : Adjust flow rates to prevent clogging from magnesium residues.

Basic: What analytical techniques confirm successful Grignard formation?

  • Quenching tests : React with deuterated water (D₂O) and analyze via GC-MS for deuterated arenes .
  • Visual indicators : Formation of a grayish suspension and gas evolution (H₂) .

Advanced: How do solvent polarity and coordinating ability affect catalytic efficiency?

  • Polar solvents (e.g., THF) stabilize monomeric Grignard species, enhancing reactivity.
  • Non-coordinating solvents (e.g., toluene) favor aggregated states, reducing nucleophilicity. Use conductivity measurements or DOSY NMR to correlate solvent effects with reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,3,4,5,6-Pentamethylphenylmagnesium bromide
Reactant of Route 2
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2,3,4,5,6-Pentamethylphenylmagnesium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.